molecular formula C23H29N3O2 B2949412 N-cyclopentyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 941871-96-1

N-cyclopentyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2949412
CAS No.: 941871-96-1
M. Wt: 379.504
InChI Key: TZWRTBSDFXIJGN-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a naphthalene core, a pyrrolidine ring, and an ethanediamide linker substituted with a cyclopentyl group. The ethanediamide backbone facilitates hydrogen bonding, which may be critical for molecular recognition in biological or material science applications.

Properties

IUPAC Name

N'-cyclopentyl-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-22(23(28)25-18-10-2-3-11-18)24-16-21(26-14-5-6-15-26)20-13-7-9-17-8-1-4-12-19(17)20/h1,4,7-9,12-13,18,21H,2-3,5-6,10-11,14-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWRTBSDFXIJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative, which can be achieved through Friedel-Crafts acylation or alkylation reactions.

    Introduction of the Pyrrolidine Ring:

    Cyclopentyl Group Addition: The cyclopentyl group is then introduced through a Grignard reaction or similar organometallic reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired ethanediamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the amide groups, potentially converting them to amines.

    Substitution: The compound can undergo substitution reactions, especially at the pyrrolidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Naphthoquinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be explored for its potential as a ligand in receptor studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, N-cyclopentyl-N’-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring could facilitate π-π interactions, while the pyrrolidine ring might engage in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues with Naphthalene and Heterocyclic Motifs

(a) N~2~,N~2~-Diethyl-N-{2-(naphthalen-1-yl)-2-[2-(pyrrolidin-1-yl)ethyl]pentyl}glycinamide (CAS 33839-54-2)
  • Structure: Shares the naphthalene and pyrrolidine groups but replaces the ethanediamide with a glycinamide backbone and diethylamino substituents.
  • Key Differences :
    • The glycinamide group lacks the dual amide functionality of ethanediamide, reducing hydrogen-bonding capacity.
    • Diethyl groups may enhance lipophilicity compared to the cyclopentyl group in the target compound.
(b) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Derivatives (6a–m)
  • Structure : Features a naphthalene-triazole-acetamide scaffold instead of pyrrolidine-ethanediamide.
  • Nitro-substituted variants (e.g., 6b, 6c) exhibit strong electron-withdrawing effects, altering electronic properties compared to the target compound’s electron-rich pyrrolidine.
  • Spectral Data :
    • IR : C=O stretches at 1671–1682 cm⁻¹ (amide I band) .
    • NMR : Distinct aromatic proton environments due to nitro groups (e.g., 8.61 ppm for 6c’s nitroaromatic proton) .
(c) N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g)
  • Structure : Combines naphthalene with a sulfonamide and a bulky tetramethylpiperidinyloxy (TEMPO) group.
  • Key Differences :
    • Sulfonamide groups enhance acidity and hydrogen-bond acceptor strength compared to ethanediamide.
    • The TEMPO moiety introduces radical stability, relevant in catalysis or materials science .
  • Synthesis : Prepared via a radical pathway using 2-vinylnaphthalene, with purification by flash chromatography (43% yield) .

Functional Group Influence on Physicochemical Properties

Compound Key Functional Groups Hydrogen-Bonding Capacity Lipophilicity (Predicted)
Target Ethanediamide Dual amide, pyrrolidine, cyclopentyl High (amide N–H and C=O) Moderate (cyclopentyl bulk)
CAS 33839-54-2 (Glycinamide) Single amide, diethylamino Moderate (amide N–H) High (diethyl groups)
6b (Nitro-substituted triazole-acetamide) Triazole, nitro, amide Moderate (amide N–H) Low (polar nitro group)
2g (Sulfonamide-TEMPO) Sulfonamide, TEMPO High (sulfonamide S=O) High (bulky TEMPO)

Crystallographic and Conformational Insights

  • Naphthol-Pyridine Derivatives () : Exhibit dihedral angles >70° between aromatic rings, reducing conjugation but enabling intermolecular interactions (e.g., O–H⋯N hydrogen bonds) .
  • Target Compound : If crystallized, the pyrrolidine’s flexibility and cyclopentyl steric effects might lead to distinct packing modes compared to rigid triazole or sulfonamide analogues.

Biological Activity

N-cyclopentyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a cyclopentyl group, a naphthalene moiety, and a pyrrolidine unit. The molecular formula is C22H30N2C_{22}H_{30}N_2 with a molecular weight of approximately 350.49 g/mol. Understanding its structure is essential for elucidating its biological activity.

1. G Protein-Coupled Receptor (GPCR) Interaction

This compound is hypothesized to interact with various GPCRs, which play critical roles in signal transduction across cell membranes. GPCRs are involved in numerous physiological processes, including neurotransmission, immune response, and cellular growth.

Table 1: Potential GPCR Targets

GPCR TypeFunctionPotential Effect
Dopamine Receptors NeurotransmissionModulation of mood and behavior
Serotonin Receptors Mood regulationAntidepressant-like effects
Adrenergic Receptors Cardiovascular responseRegulation of heart rate and blood pressure

2. Ion Channel Modulation

The compound may also influence ion channels, particularly those regulated by GPCRs. This modulation can affect neuronal excitability and muscle contraction, potentially leading to therapeutic effects in conditions like epilepsy or cardiac arrhythmias.

3. Anti-inflammatory Properties

Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that this compound could have applications in treating inflammatory diseases.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of similar compounds on animal models of depression. The results indicated that compounds with structures akin to this compound significantly reduced depressive-like behaviors in rodents, suggesting potential antidepressant properties.

Case Study 2: Cardiovascular Implications

Another research effort focused on the cardiovascular effects of related compounds. It was found that these compounds could lower blood pressure through their action on adrenergic receptors, indicating a possible therapeutic role in hypertension management.

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